molecular formula C14H8F4O2 B8213524 2'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

2'-Fluoro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8213524
M. Wt: 284.20 g/mol
InChI Key: BHLHWTQWHRTURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is a fluorinated aromatic compound known for its unique chemical properties and potential applications in various fields. The presence of both fluoro and trifluoromethyl groups in its structure imparts significant stability and reactivity, making it a valuable compound in pharmaceutical, agrochemical, and material science research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, followed by electrophilic fluorination and trifluoromethylation reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, followed by selective fluorination and trifluoromethylation. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated biphenyl derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to modulation of their activity. The electron-withdrawing nature of these groups can also influence the compound’s reactivity and stability, contributing to its overall biological and chemical effects .

Comparison with Similar Compounds

  • 2’-Fluoro-4-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid
  • 2’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid
  • 2’-Bromo-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid

Comparison: Compared to similar compounds, 2’-Fluoro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid exhibits unique properties due to the presence of both fluoro and trifluoromethyl groups. These groups enhance its chemical stability, reactivity, and binding affinity, making it a more versatile and valuable compound in various applications .

Properties

IUPAC Name

4-(2-fluorophenyl)-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-4-2-1-3-9(12)8-5-6-10(13(19)20)11(7-8)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLHWTQWHRTURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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